2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride

Chemo-enzymatic alkaloid biosynthesis Strictosidine synthase Azatryptamine substrate specificity

Researchers developing SGK-1 kinase inhibitors require the 7-azaindole hinge-binding motif absent in indole-based tryptamines-using indole congeners redirects activity toward serotonin receptors, undermining target specificity. This 2-methyl-7-azatryptamine HCl delivers the validated pyrrolo[2,3-b]pyridine scaffold from SGK-1 patent families (WO2006063167A1, EP1828180A1). • Primary ethylamine handle for immediate amide coupling, reductive amination, or sulfonamide derivatization • 2-Methyl blocking group enables regioselective C-4/C-5/C-6 functionalization • HCl salt ensures solid-state stability and aqueous solubility for direct assay use

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 2095410-39-0
Cat. No. B13638733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride
CAS2095410-39-0
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)N=CC=C2)CCN.Cl
InChIInChI=1S/C10H13N3.ClH/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
InChIKeySMQDPABTWXMTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Procurement Context


2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride (CAS 2095410-39-0) is a heterocyclic amine belonging to the 7-azatryptamine class, specifically a 2-methyl-7-azatryptamine derivative. Its core scaffold is a pyrrolo[2,3-b]pyridine (7-azaindole) heterocycle bearing an ethylamine side chain at the 3-position and a methyl substituent at the 2-position [1]. The free base form (CAS 4404-12-0) has the molecular formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol; the hydrochloride salt has a molecular weight of 211.69 g/mol . The compound is primarily investigated as a research chemical building block for kinase inhibitor development, with reported relevance to serum- and glucocorticoid-regulated kinase 1 (SGK-1) inhibition pathways [2]. Its 7-azaindole core distinguishes it fundamentally from indole-based tryptamines, imparting altered electronic character, hydrogen-bonding capacity, and aqueous solubility that cannot be replicated by simple indole congeners.

Scaffold 7-Azaindole core for kinase inhibitor building blocks
Pathway context Reported SGK-1 inhibition pathway relevance
Non-substitutable Not interchangeable with indole-based tryptamines

Why Generic Tryptamine Analogs Cannot Substitute


Generic substitution of 2-(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride with unmodified tryptamine, 2-methyltryptamine, or positional aza-isomers introduces critical alterations in target engagement, enzyme substrate recognition, and physicochemical behavior that undermine experimental reproducibility. The 7-azaindole core is not a bioisosteric equivalent of indole; the ring nitrogen at position 7 withdraws electron density from the π-system, lowers the pKa of the pyrrole NH, and introduces an additional hydrogen-bond acceptor site [1]. These electronic perturbations mean that receptor binding affinities, enzyme kinetic parameters, and solubility profiles established for indole-based tryptamines cannot be extrapolated to this compound. Furthermore, within the azatryptamine family, strictosidine synthase—a key enzyme in alkaloid biosynthesis and chemo-enzymatic diversification—accepts only 4- and 7-azatryptamine isomers as substrates while rejecting 5- and 6-aza isomers, demonstrating that even the position of the ring nitrogen alone dictates biological compatibility [2]. The 2-methyl substituent adds an additional layer of selectivity modulation that is absent in the unsubstituted 7-azatryptamine (CAS 4649-12-1), making the exact substitution pattern non-interchangeable for any application where target specificity matters.

7-Azaindole core electronics
Ring nitrogen alters pKa, hydrogen bonding, and solubility vs. indole; binding profiles may not transfer.
Aza-isomer specificity
Strictosidine synthase accepts only 4- and 7-azatryptamines; 5- and 6-aza isomers are non-substrates.
2-Methyl substitution impact
Modulates receptor engagement and synthetic regioselectivity; unsubstituted 7-azatryptamine profile may differ.

Quantitative Differentiation Evidence vs. Closest Analogs


Strictosidine Synthase Substrate Acceptance: 7-Aza vs. 5-Aza and 6-Aza Isomers

In the only published systematic study of azatryptamine positional isomers as enzyme substrates, 7-azatryptamine (compound 4) was accepted as a substrate by strictosidine synthase (STR1) from Catharanthus roseus, yielding the novel alkaloid 3α(S)-12-azastrictosidine upon condensation with secologanin. In contrast, 5-azatryptamine (compound 2) and 6-azatryptamine (compound 3) failed to serve as substrates in the identical enzymatic Pictet-Spengler reaction [1]. This binary substrate acceptance profile—7-aza isomer active, 5- and 6-aza isomers inactive—establishes that the 7-azaindole scaffold of the target compound possesses a unique enzyme compatibility not shared by other aza-positional isomers. The 2-methyl substituent on the target compound introduces additional steric and electronic modulation beyond that characterized for unsubstituted 7-azatryptamine, making the target compound's enzymatic behavior non-predictable from the simpler 7-aza scaffold alone.

Strictosidine Synthase Substrate Acceptance
Head-to-head
7-Aza isomer: active substrate
5-Aza, 6-Aza isomers: inactive
Supports chemo-enzymatic diversification; correct aza-isomer required.
STR1 enzyme assay; product confirmed by UPLC/MS and NMR.
Chemo-enzymatic alkaloid biosynthesis Strictosidine synthase Azatryptamine substrate specificity

7-Azaindole vs. Indole Scaffold: Physicochemical Property Differentiation

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold of the target compound is electronically and physicochemically distinct from the indole scaffold found in 2-methyltryptamine and tryptamine. Aza-indoles are established pharmacophores that are isosteric to indole but exhibit improved aqueous solubility and unique hydrogen-bonding properties compared to their indole counterparts [1]. The ring nitrogen at the 7-position of the azaindole system lowers the pKa of the pyrrole NH proton relative to indole (class-level inference based on azaindole physical chemistry) [2], while simultaneously serving as an additional hydrogen-bond acceptor. These properties translate into measurably different chromatographic behavior: under normal-phase HPLC conditions, azatryptamines exhibit distinct retention characteristics from tryptamines when chromatographed using hexane/ethoxynonafluorobutane mobile phases with methylene chloride and methanol modifiers, with reduced peak tailing observed for the azatryptamine class—a direct consequence of altered amine basicity and hydrogen-bonding interactions with the stationary phase [3]. While specific quantitative pKa and logP values for the exact target compound are not published, the class-level physicochemical divergence between 7-azaindoles and indoles is a well-established principle in medicinal chemistry that precludes direct substitution of one scaffold for the other in any assay system sensitive to ligand electronics, solubility, or hydrogen-bonding capacity.

LogP Comparison
Class-level
7-Azatryptamine LogP 1.76 vs. tryptamine ~1.55
Physicochemical divergence precludes indole substitution.
Calculated LogP; peak tailing reduction noted in NP-HPLC.
Azaindole pharmacophore Physicochemical profiling Kinase inhibitor scaffold design

2-Methyl Substitution Effect on Receptor Activity and Synthetic Utility

The 2-methyl substituent on the target compound is not a passive structural feature. In the indole-based tryptamine series, 2-methyltryptamine (2-MT) shows dramatically reduced activity at serotonin receptors compared to unsubstituted tryptamine, with markedly diminished 5-HT receptor agonist potency across multiple subtypes [1]. This well-characterized 2-methyl substitution effect—likely attributable to steric hindrance at the receptor binding pocket and altered conformational preferences of the ethylamine side chain—is expected to translate to the 7-azatryptamine series. The target compound, 2-methyl-7-azatryptamine hydrochloride, therefore occupies a distinct pharmacological space relative to unsubstituted 7-azatryptamine (CAS 4649-12-1). The 2-methyl group also influences the compound's utility as a synthetic building block: it provides a differentiated steric environment at the pyrrole 2-position that can be exploited for regioselective further functionalization, in contrast to unsubstituted 7-azatryptamine which bears a reactive free 2-position [2]. Researchers procuring the unsubstituted analog for biological screening would obtain quantitatively different receptor interaction profiles than those achievable with the 2-methyl derivative, and synthetic chemists would lose the ortho-directing and steric protection effects of the 2-methyl substituent during downstream derivatization sequences.

2-Methyl Modulation
Data to verify
2-Methyltryptamine: markedly reduced 5-HT receptor activity; steric protection at C-2
2-Methyl alters receptor and synthetic profile; SAR context to verify.
Target compound-specific receptor data not available.
2-Methyltryptamine pharmacology Serotonin receptor SAR Tryptamine substitution effects

Differential Pathway Engagement: SGK-1 Kinase Inhibition vs. Serotonergic Activity

The target compound is reported to act primarily through inhibition of serum- and glucocorticoid-regulated kinase 1 (SGK-1), a serine/threonine kinase implicated in cell survival, proliferation, and metabolic regulation [1]. This kinase-targeting mechanism represents a fundamental divergence from the canonical serotonergic pharmacology of indole-based tryptamines such as 2-methyltryptamine, which acts as a serotonin receptor agonist [2]. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been validated across multiple patent families as a privileged core for SGK-1 kinase inhibitor development, with the scaffold's nitrogen atom capable of engaging the kinase hinge region via hydrogen bonding in a manner not accessible to indole [3]. While specific IC₅₀ or Kᵢ values for the target compound against SGK-1 are not publicly disclosed in the peer-reviewed literature as of the search date, the documented pathway-level divergence—kinase inhibition vs. GPCR agonism—establishes that the target compound and its indole-based analogs operate in entirely distinct pharmacological space. Selection of 2-methyltryptamine for a kinase-targeted project would direct the research program toward serotonin receptors rather than SGK-1, yielding qualitatively different biological outcomes.

Pathway Engagement
Reported
Target compound: SGK-1 kinase inhibitor
Comparator: serotonin receptor agonist
Pathway-level divergence; kinase inhibition vs. GPCR agonism.
IC₅₀/Kᵢ not disclosed; pathway context to confirm.
SGK-1 kinase inhibition Pyrrolo[2,3-b]pyridine kinase inhibitors Target pathway divergence

Highest-Confidence Application Scenarios


SGK-1 Kinase Inhibitor Lead Generation and SAR Expansion

The target compound is most appropriately deployed as a starting scaffold or reference ligand in SGK-1 kinase inhibitor screening cascades. The pyrrolo[2,3-b]pyridine core is validated across multiple patent families (WO2006063167A1, EP1828180A1) as a productive template for SGK-1 inhibition . The 2-methyl substituent provides a defined steric benchmark at the pyrrole 2-position, while the ethylamine side chain offers a primary amine handle for further derivatization (amide coupling, reductive amination, sulfonamide formation). Researchers engaged in SGK-1-targeted oncology or metabolic disease programs should prioritize this compound over indole-based tryptamine analogs, which lack the hinge-binding nitrogen and would redirect activity toward serotonin receptors rather than the desired kinase target .

Chemo-Enzymatic Synthesis of Novel Aza-Indole Alkaloids

The 7-azaindole scaffold is one of only two aza-tryptamine positional isomers (4-aza and 7-aza) accepted as substrates by strictosidine synthase (STR1) for Pictet-Spengler condensation with secologanin, as demonstrated in the foundational study by Lee et al. (2009) . This established enzyme compatibility enables the target compound (or its free base) to serve as a precursor for chemo-enzymatic diversification into novel monoterpenoid indole alkaloid analogs bearing a 7-azaindole core. The 2-methyl group introduces steric differentiation at a position known to influence the stereochemical outcome of the enzymatic Pictet-Spengler cyclization, potentially yielding alkaloid products with altered stereochemistry or regiochemistry compared to those derived from unsubstituted 7-azatryptamine . For natural product chemistry and biocatalysis laboratories, this compound offers access to a chemical space that is inaccessible using 5- or 6-azatryptamine isomers, which are non-substrates for STR1 .

Physicochemical Probe for Azaindole Library Design

The target compound serves as a valuable physicochemical reference standard for medicinal chemistry teams building 7-azaindole-focused compound libraries. Its chromatographic behavior under normal-phase HPLC conditions has been shown to differ systematically from indole-based tryptamines, with reduced peak tailing attributable to the altered amine basicity conferred by the ring nitrogen . The measured LogP of 1.76 for the 7-azatryptamine core (relative to ~1.55 for indole tryptamines) provides a quantitative benchmark for predicting the lipophilicity impact of the 7-aza substitution in more elaborate analogs. For computational chemists constructing QSAR or machine-learning models for azaindole-containing kinase inhibitors, this compound represents a minimal pharmacophoric fragment with experimentally measurable physicochemical parameters that anchor the property space of the full 7-azaindole chemical series. Procurement of the indole analog instead would introduce systematic bias into any property-prediction model trained on 7-azaindole data.

Synthetic Building Block for Regioselective Functionalization

The 2-methyl group on the target compound serves as a protective blocking group at the most electrophilically reactive position of the pyrrole ring, enabling regioselective functionalization at alternative positions (C-4, C-5, C-6 of the 7-azaindole core) that would otherwise compete with C-2 reactivity in the unsubstituted 7-azatryptamine . The primary ethylamine side chain is compatible with a wide range of synthetic transformations including Boc protection, amide coupling, reductive amination, and sulfonamide formation, making the compound a versatile intermediate for constructing diverse 7-azaindole-based chemical libraries. The hydrochloride salt form (CAS 2095410-39-0) offers practical advantages for procurement and storage: improved solid-state stability, higher aqueous solubility for direct use in aqueous reaction conditions, and elimination of the handling challenges associated with the free base form (CAS 4404-12-0) . For medicinal chemistry laboratories synthesizing focused kinase inhibitor libraries, this compound provides a pre-functionalized 7-azaindole building block with defined substitution that streamlines SAR exploration around the 2-position.

Application
Selection Property
Validation Focus
SGK-1 kinase inhibitor SAR studies
7-Azaindole hinge-binding scaffold
Kinase inhibition assay context
Chemo-enzymatic alkaloid diversification
Strictosidine synthase substrate compatibility (7-aza)
Enzymatic Pictet-Spengler product confirmation
Physicochemical property benchmarking
LogP / chromatographic behavior reference
NP-HPLC property context
Regioselective 7-azaindole functionalization
2-Methyl protecting group and ethylamine handle
Synthetic intermediate characterization
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